Tomicorat

Description

Contextualization of Glucocorticoid Receptor Antagonists in Contemporary Chemical Biology

Glucocorticoid receptor (GR) antagonists represent a pivotal area of study in modern chemical biology, offering the potential to mitigate the adverse effects of excessive glucocorticoid signaling. nih.gov Glucocorticoids are essential hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and the stress response. oup.com However, chronic or excessive activation of the GR can lead to pathological conditions. nih.gov

Selective GR antagonists are designed to specifically block the action of glucocorticoids at the receptor level. nih.gov This selectivity is a key focus of contemporary research, aiming to develop compounds that can counteract the detrimental effects of hypercortisolism without interfering with other crucial hormonal pathways. oup.com The development of non-steroidal antagonists is a particularly active field, seeking to overcome some of the limitations associated with earlier, less selective steroidal compounds.

Historical Trajectories in Glucocorticoid Receptor Modulation Research

The journey of glucocorticoid receptor modulation research began with the discovery and clinical application of glucocorticoids themselves. While their potent anti-inflammatory and immunosuppressive properties were quickly recognized, the associated side effects spurred the search for ways to modulate their activity.

The initial approach to counteracting excess glucocorticoid action involved the development of compounds that could block the GR. A notable early example is mifepristone (B1683876) (RU486), which, while an effective GR antagonist, also exhibits significant cross-reactivity with the progesterone (B1679170) receptor. oup.com This lack of selectivity highlighted the need for more targeted therapies, leading to the development of selective glucocorticoid receptor modulators (SGRMs). The overarching goal of SGRM research is to create compounds that can separate the beneficial anti-inflammatory effects of GR activation from the undesirable metabolic side effects.

Rationale for Advanced Academic Investigation into Tomicorat

The advanced academic investigation into this compound, also known by its developmental code CORT125281, is driven by its potential as a highly selective, non-steroidal GR antagonist. oup.com Unlike earlier compounds such as mifepristone, this compound has been shown to selectively inhibit GR transcriptional activity without significant cross-reactivity with other nuclear receptors like the progesterone and androgen receptors. oup.com This high selectivity presents a significant step forward in the field.

Furthermore, preclinical studies have demonstrated that this compound possesses tissue-specific activity, a highly desirable characteristic for a therapeutic agent. nih.govnih.gov Research has shown that it can completely inhibit GR-induced target gene expression in the liver, while having partial or no effect in other tissues like white adipose tissue and the hippocampus. nih.gov This tissue-dependent action suggests the potential for more targeted therapeutic interventions with a reduced risk of widespread side effects. The unique metabolic effects observed in preclinical models, such as the improvement of hyperinsulinemia and alterations in lipid distribution, further underscore the importance of its continued investigation. oup.comnih.gov

Detailed Research Findings

Preclinical research has provided valuable insights into the pharmacological profile of this compound. Studies in animal models have begun to elucidate its effects on metabolic parameters and its tissue-specific mechanism of action.

One key study investigated the effects of this compound in a mouse model of diet-induced obesity. In this model, this compound was compared head-to-head with the classic GR antagonist, mifepristone. The findings revealed that this compound, like mifepristone, reduced body weight gain and fat mass. However, this compound uniquely lowered plasma levels of triglycerides, cholesterol, and free fatty acids. oup.com

Another important aspect of this compound's preclinical profile is its tissue-specific antagonism of the glucocorticoid receptor. In a study using a high dose of this compound in mice, researchers observed complete inhibition of GR-induced target gene expression in the liver. In contrast, only partial blockade was seen in muscle and brown adipose tissue, with no antagonism observed in white adipose tissue and the hippocampus. nih.gov This differential activity across various tissues is a significant finding and a key area of ongoing research.

Interestingly, while demonstrating several beneficial metabolic effects, one preclinical study also reported that this compound treatment was associated with an increase in liver lipid accumulation in male mice fed a high-fat diet. oup.com This finding highlights the complexity of GR modulation and is an important consideration for the future development and potential therapeutic applications of this compound.

Below are interactive data tables summarizing some of the key preclinical findings for this compound (CORT125281).

| Parameter | Effect of this compound (CORT125281) | Comparison with Mifepristone (RU486) |

|---|---|---|

| Body Weight Gain | Reduced | Similar reduction |

| Fat Mass | Reduced | Similar reduction |

| Plasma Triglycerides | Lowered | Not observed with mifepristone |

| Plasma Cholesterol | Lowered | Not observed with mifepristone |

| Plasma Free Fatty Acids | Lowered | Not observed with mifepristone |

| Liver Lipid Accumulation | Increased | - |

| Tissue | Inhibition of GR-Induced Target Gene Expression |

|---|---|

| Liver | Complete |

| Muscle | Partial |

| Brown Adipose Tissue (BAT) | Partial |

| White Adipose Tissue (WAT) | None |

| Hippocampus | None |

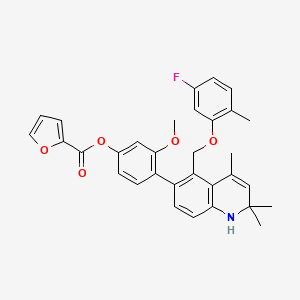

Structure

3D Structure

Properties

CAS No. |

1027099-03-1 |

|---|---|

Molecular Formula |

C32H30FNO5 |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

[4-[5-[(5-fluoro-2-methylphenoxy)methyl]-2,2,4-trimethyl-1H-quinolin-6-yl]-3-methoxyphenyl] furan-2-carboxylate |

InChI |

InChI=1S/C32H30FNO5/c1-19-8-9-21(33)15-28(19)38-18-25-23(12-13-26-30(25)20(2)17-32(3,4)34-26)24-11-10-22(16-29(24)36-5)39-31(35)27-7-6-14-37-27/h6-17,34H,18H2,1-5H3 |

InChI Key |

MQHGWZXZNWRXRE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC |

Appearance |

Solid powder |

Other CAS No. |

1027099-03-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tomicorat |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tomicorat

Retrosynthetic Analysis for Tomicorat and its Structural Analogues

Retrosynthetic analysis is a foundational technique in synthetic organic chemistry used to design a synthesis plan. This process involves mentally deconstructing the target molecule into a series of simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. This deconstruction continues until readily available starting materials are identified. For a molecule with the complexity of this compound, a retrosynthetic analysis would likely identify key bond disconnections that simplify the carbocyclic and heterocyclic ring systems. The analysis would aim to devise a convergent synthesis, where different fragments of the molecule are synthesized separately before being combined.

Exploration of Novel Synthetic Routes and Strategies for this compound

The development of a novel synthetic route for a compound like this compound would involve exploring various chemical reactions and strategies to assemble the molecular framework efficiently. Chemists would aim for a route that is high-yielding, robust, and minimizes the number of synthetic steps. Research in this area often focuses on the application of modern synthetic methods, including cross-coupling reactions, C-H activation, and cycloaddition reactions to form the core structure.

Stereoselective Synthesis of this compound Stereoisomers

Many organic molecules, including pharmaceuticals, can exist as multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. As different stereoisomers can have vastly different biological activities, their stereoselective synthesis is of paramount importance. This involves the use of chiral catalysts, auxiliaries, or reagents to control the formation of a specific stereoisomer. For a molecule like this compound, achieving high stereoselectivity would be a critical aspect of any synthetic strategy to ensure the desired biological effect.

Sustainable Chemical Synthesis Approaches for this compound

Modern synthetic chemistry places a strong emphasis on sustainability, often referred to as "green chemistry." This approach seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, sustainable approaches could include the use of renewable starting materials, employing catalytic reactions over stoichiometric ones to minimize waste, using safer solvents, and designing energy-efficient processes.

Optimization of Reaction Parameters for this compound Production

Once a viable synthetic route is established, the next step is the optimization of reaction parameters to maximize the yield and purity of the final product. This is a systematic process that involves studying the effect of various factors on the reaction outcome.

Table 1: Conceptual Reaction Parameter Optimization

| Parameter | Variable Range | Goal |

| Temperature | -78 °C to 150 °C | Maximize reaction rate and selectivity, minimize side products |

| Concentration | 0.01 M to 2 M | Optimize reaction kinetics and throughput |

| Catalyst Loading | 0.1 mol% to 10 mol% | Minimize catalyst usage while maintaining high efficiency |

| Reaction Time | 1 hour to 48 hours | Ensure complete reaction without product degradation |

| Solvent | Various polar and non-polar solvents | Improve solubility, stability, and reaction rate |

Process Chemistry and Scalability Considerations for this compound Synthesis

Process chemistry focuses on the development and optimization of a synthetic route for large-scale production. This involves addressing challenges that may not be apparent at the laboratory scale. Key considerations include the cost and availability of starting materials, the safety of the chemical process, the ease of purification, and the environmental impact of the synthesis. For a compound intended for further development, a scalable and economically viable synthetic process is essential.

Advanced Characterization Techniques in Tomicorat Research

Spectroscopic Methods for Structural Elucidation of Tomicorat

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules and identifying structural isomers. wiley.comarxiv.orgnmrdb.org By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the types and connectivity of atoms within the this compound molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide crucial through-bond and through-space correlation information, enabling the unambiguous assignment of signals and the confirmation of the molecular skeleton. youtube.comnmrdb.org

For a molecule with the complexity of this compound (C₃₂H₃₀FNO₅), NMR is essential for verifying the positions of substituents, the presence of specific functional groups like esters, ethers, aromatic rings, and the dihydroquinoline core, and the confirmation of the fluorine atom's attachment point. Analysis of coupling constants can provide insights into dihedral angles and thus the conformation of flexible parts of the molecule. The sensitivity of NMR to subtle electronic and spatial differences also makes it invaluable for detecting and characterizing potential structural isomers that might arise during synthesis or storage. researchgate.netnih.gov Differences in chemical shifts or coupling patterns between samples can indicate the presence of isomeric impurities.

High-Resolution Mass Spectrometry (HRMS) provides precise information about the mass-to-charge ratio (m/z) of the molecule and its fragments. wiley.comwikipedia.orgthermofisher.com This technique is critical for confirming the elemental composition of this compound (C₃₂H₃₀FNO₅) by matching the experimentally determined accurate mass to the theoretical mass calculated from the molecular formula. mdpi.com The high resolving power of HRMS allows for the differentiation of compounds with very similar nominal masses, which is particularly important for identifying impurities or related degradation products.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure, providing valuable data for structural confirmation and the identification of substructures. mdpi.com LC-MS/MS, coupling liquid chromatography with tandem mass spectrometry, is widely used to separate this compound from related substances and then obtain structural information on each component, enabling comprehensive profiling of a sample. mdpi.com This is vital for assessing the purity of this compound and identifying process-related impurities or degradation products.

An illustrative HRMS data point for the molecular ion of this compound might appear as follows:

| Ion Type | m/z (Experimental) | m/z (Theoretical) | Elemental Composition | Error (ppm) |

| [M+H]⁺ | 528.2180 | 528.2182 | C₃₂H₃₁FNO₅ | -0.4 |

This hypothetical data indicates a close match between the experimental and theoretical masses for the protonated molecule, supporting the molecular formula C₃₂H₃₀FNO₅.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and their local environment through the analysis of molecular vibrations. IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. wiley.com

Characteristic absorption bands in the IR spectrum can confirm the presence of key functional groups in this compound, such as C=O stretches from the ester, C-O stretches from the ester and ether linkages, C-F stretches from the fluorinated aromatic ring, and C-H stretches from aromatic and aliphatic regions. Raman spectroscopy can complement IR data, particularly for symmetric vibrations or those involving nonpolar bonds.

Furthermore, subtle shifts in vibrational frequencies and changes in band intensities can provide insights into the conformation of the molecule and intermolecular interactions in the solid state. By comparing the vibrational spectra of different solid forms of this compound, researchers can identify conformational differences or variations in crystal packing.

Diffraction Techniques for Crystalline Structure Determination of this compound

Diffraction techniques, specifically X-ray diffraction, are indispensable for determining the arrangement of molecules in the solid state, providing precise information about bond lengths, bond angles, and crystal packing.

Single-crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the crystalline state. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the electron density can be mapped, revealing the precise positions of atoms. This provides unambiguous confirmation of the covalent structure determined by spectroscopy and reveals the conformation of the molecule in the crystal lattice.

If this compound forms co-crystals or complexes with other molecules, SC-XRD can elucidate the nature of the interactions between the components and their arrangement within the crystal structure. Obtaining suitable single crystals of this compound or its complexes is often the primary challenge for this technique. The data obtained from SC-XRD includes unit cell parameters, space group symmetry, and the atomic coordinates, allowing for the visualization of the molecule's conformation and packing environment.

An illustrative example of SC-XRD data for this compound might include:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 20.1 |

| β (°) | 98.5 |

| Volume (ų) | 3160 |

| Z | 4 |

| R₁ | 0.055 |

This hypothetical data describes a monoclinic unit cell containing four molecules of this compound.

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline phases present in a polycrystalline powder sample of this compound. Unlike SC-XRD, which requires a single crystal, PXRD is performed on a powdered sample, which is more representative of bulk material. The diffraction pattern obtained is a fingerprint of the crystalline structure, characterized by a series of peaks at specific 2θ angles with varying intensities.

PXRD is essential for identifying different polymorphic forms of this compound, as each polymorph will exhibit a unique diffraction pattern. wiley.com It is also used to assess the crystallinity of a sample and to detect the presence of amorphous material or crystalline impurities. By comparing the PXRD pattern of a this compound sample to a reference pattern (e.g., from a known crystalline form), the solid form can be identified and its purity with respect to other crystalline forms can be assessed. PXRD is a critical technique in preformulation and quality control to ensure consistency in the solid form of this compound.

A representative PXRD pattern for a crystalline form of this compound would consist of a table of 2θ values and corresponding relative intensities:

| 2θ (°) | Relative Intensity (%) |

| 8.5 | 45 |

| 12.1 | 100 |

| 15.8 | 30 |

| 17.6 | 65 |

| 21.3 | 50 |

| 24.9 | 40 |

This illustrative data represents a unique PXRD pattern characteristic of a specific crystalline form of this compound.

Microscopic and Imaging Modalities for this compound Morphological Analysis

Microscopic and imaging techniques are indispensable tools in chemical research for elucidating the morphology, structure, and surface characteristics of compounds. These methods provide visual information at scales far beyond the capabilities of traditional light microscopy, allowing for detailed analysis of crystal habits, particle size and distribution, and surface topography. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer high resolution imaging by utilizing a beam of electrons nanoimages.commeasurlabs.comsciencelearn.org.nz. Atomic Force Microscopy (AFM), on the other hand, provides detailed surface topography information by scanning a sharp probe across the sample surface scielo.org.coazom.comresearchgate.net. The application of these techniques to chemical compounds allows researchers to correlate macroscopic properties with microscopic features, understand crystallization processes, and analyze interactions at interfaces.

Electron Microscopy (Transmission Electron Microscopy, Scanning Electron Microscopy) in this compound Crystallography

SEM, in contrast, scans a focused electron beam across the surface of a sample, detecting secondary and backscattered electrons to create a 3D-like image of the surface topography nanoimages.commeasurlabs.comsciencelearn.org.nzqima-lifesciences.com. SEM is particularly useful for examining the external morphology of crystals, including their shape, size distribution, and the presence of agglomerates or distinct facets nih.gov. While SEM provides excellent surface detail and depth of field, its resolution is generally lower than that of TEM nanoimages.commeasurlabs.com.

For a chemical compound like this compound, TEM could potentially be used to investigate its internal crystalline structure, identify different crystal phases, and analyze crystallographic defects. Electron diffraction patterns obtained via TEM could provide data for determining lattice parameters and space groups, contributing to a comprehensive understanding of its crystallography wikipedia.orgrsc.org. SEM could be employed to visualize the external morphology of this compound particles or crystals, assessing their shape, surface roughness, and particle size distribution. This information is crucial for understanding the physical form of the compound, which can influence its bulk properties and behavior.

Despite the potential applications of TEM and SEM in characterizing chemical compounds, specific research findings detailing the use of these techniques for the crystallographic or morphological analysis of this compound were not identified in the available search results.

Atomic Force Microscopy (AFM) for this compound Surface Characterization

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique capable of providing high-resolution 3D topographical images of surfaces at the nanoscale and even atomic scale scielo.org.coazom.comresearchgate.netsciopen.com. Unlike electron microscopy, AFM does not require the sample to be conductive or imaged in a vacuum, making it suitable for a wider range of materials, including potentially sensitive chemical compounds azom.com. AFM operates by scanning a sharp tip, attached to a cantilever, across the sample surface and measuring the forces between the tip and the surface. These forces cause the cantilever to deflect, and this deflection is detected and used to construct a topographical map of the surface scielo.org.coazom.com.

AFM is particularly valuable for characterizing the surface roughness, texture, and fine morphological features of materials azom.comsciopen.comotago.ac.nz. It can reveal details about crystal steps, surface defects, and the arrangement of molecules on a surface. Beyond topography, different AFM modes can provide information about surface mechanical properties, such as elasticity and adhesion, and even chemical composition mapping azom.comresearchgate.net.

In the context of this compound, AFM could be applied to gain detailed insights into the surface characteristics of its crystals or particles. This could include quantifying surface roughness, visualizing growth steps on crystal faces, identifying surface defects, and potentially exploring surface interactions. Such detailed surface information is vital for understanding phenomena like dissolution, crystallization, and interactions with other materials.

Although AFM is a versatile technique for surface characterization of chemical compounds, specific studies reporting the application of AFM to investigate the surface properties of this compound were not found in the conducted searches.

Based on the available information from the performed searches, it is not possible to generate an article focusing solely on the molecular interactions and mechanistic insights of the chemical compound "this compound" with Glucocorticoid Receptors, strictly following the provided outline.

The search results indicate that this compound is an anti-inflammatory agent and a synthetic retinoid with the molecular formula C32H30FNO5 nih.gov. It is reported to exert its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

While the searches provided extensive information regarding glucocorticoid receptors, including their binding kinetics, thermodynamics, structural studies (co-crystallography and cryo-electron microscopy with various ligands), and allosteric modulation, none of the results specifically link the compound "this compound" to these interactions with glucocorticoid receptors.

Therefore, without specific research findings, data tables, or detailed information on this compound's binding kinetics, thermodynamics, structural complexes, or allosteric effects concerning the glucocorticoid receptor, generating a scientifically accurate and informative article strictly adhering to the requested outline is not feasible.

The provided outline sections require detailed scientific data that was not found for this compound in the context of glucocorticoid receptor interaction within the search results.

Compound Names and Identifiers

Molecular Interactions and Mechanistic Insights of Tomicorat

Computational Modeling of Tomicorat-Receptor Interactions

Computational modeling techniques are indispensable tools in modern drug discovery and mechanistic studies, providing insights into the potential binding modes, affinities, and dynamic behavior of small molecules like this compound with their biological targets. These methods can complement experimental studies by offering a molecular-level perspective on interactions. Common approaches include molecular docking, molecular dynamics simulations, and quantum mechanical studies. However, specific computational studies detailing the interaction of this compound with its reported targets, such as retinoid receptors, were not found in the available literature.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking simulations are widely used to predict the preferred orientation (binding pose) of a small molecule ligand within the binding site of a receptor and to estimate the binding affinity. This is typically achieved by sampling various conformations of the ligand and orientations relative to the receptor, scoring each pose based on an energy function. While molecular docking has been applied to study the interactions of various compounds with their protein targets, including studies on potential inhibitors and receptor binding, specific data from molecular docking simulations involving this compound and its biological targets were not identified in the performed searches. Therefore, details regarding predicted binding poses, interaction energies, or key interacting residues of retinoid receptors with this compound from docking studies cannot be presented here.

Molecular Dynamics Simulations to Elucidate this compound Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing for the exploration of the stability of ligand-receptor complexes, conformational changes upon binding, and the influence of the surrounding environment (e.g., solvent and membrane). MD simulations can offer deeper insights into the binding pathway and kinetics compared to static docking methods. Studies on other molecular systems have utilized MD simulations to understand interaction patterns and complex stability. However, information regarding molecular dynamics simulations specifically conducted to elucidate the binding mechanisms of this compound with its reported biological targets was not found in the available literature. Consequently, details on the dynamic behavior, stability of bound complexes, or conformational changes induced by this compound binding from MD simulations cannot be provided.

Analytical Methodologies for Tomicorat Quantification and Purity Assessment

Chromatographic Techniques for Tomicorat Separation and Accurate Quantification

Chromatography is a foundational technique for separating mixtures into their individual components. wikipedia.org The separation is based on the differential distribution of the analyte between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas) that moves through it. wikipedia.org For this compound, various chromatographic methods are utilized to ensure its separation from impurities and formulation excipients.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound in both bulk drug substance and pharmaceutical dosage forms. ijprajournal.comsphinxsai.com The development of a robust HPLC method requires careful optimization of several parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detector. sigmaaldrich.com

Due to this compound's lack of a strong UV-absorbing chromophore, direct UV detection can be challenging. nih.govnih.gov To overcome this, methods often involve a pre-column derivatization step. One such procedure uses 9-fluorenylmethyl chloroformate (FMOC-Cl) to create a derivative with high UV absorptivity, allowing for sensitive detection. core.ac.uk Alternatively, some methods utilize UV detection at lower wavelengths, such as 265 nm or 263 nm. ijprajournal.comsphinxsai.com Other detection methods explored for compounds with weak chromophores include evaporative light scattering detection (ELSD), refractive index (RI) detection, and charged aerosol detection (CAD). nih.govnih.govnih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. ijprajournal.comsphinxsai.com In this technique, a nonpolar stationary phase, typically a C18 or phenyl column, is used with a polar mobile phase. ijprajournal.comcore.ac.uk The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. ijprajournal.comijpbs.com The precise ratio and pH of the mobile phase are optimized to achieve efficient separation and symmetrical peak shape. sphinxsai.com

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Symmetry C18 (250mm x 4.6mm, 5µm) | Phosphate Buffer: Methanol (35:65 v/v) | 1.0 | UV at 265 nm | 3.744 | ijprajournal.com |

| C18 (250mm x 4.6mm) | Methanol: Water (90:10 v/v), pH 3 with Ortho Phosphoric Acid | 1.0 | UV at 263 nm | 4.35 | sphinxsai.com |

| Phenyl Column | Acetonitrile: 50mM NaH2PO4 with 3% Triethylamine (48:52 v/v), pH 2.8 | 1.0 | UV at 264 nm (with FMOC-Cl derivatization) | ~9.2 | core.ac.uk |

| Xterra C18 (250mm x 4.6mm, 5µm) | Phosphate Buffer (0.05M) pH 4.6: Acetonitrile (55:45 v/v) | 1.0 | UV at 255 nm | Not Specified | ijpbs.com |

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile substances in the gas phase. libretexts.orgnih.gov In GC, a chemically inert gas, such as helium or nitrogen, serves as the mobile phase to carry the vaporized sample through a heated column containing the stationary phase. libretexts.org While less common than HPLC for the primary assay of this compound, GC is a valuable tool for the analysis of volatile impurities or residual solvents that may be present from the manufacturing process. nih.govnih.gov

The process involves injecting the sample into a heated port where it vaporizes. libretexts.org The components are then separated based on their boiling points and interaction with the stationary phase. youtube.com For analyzing volatile compounds in a non-volatile matrix like this compound, headspace sampling techniques are often employed. nih.gov Headspace solid-phase microextraction (HS-SPME), for instance, extracts volatile organic compounds (VOCs) from the sample's headspace before they are desorbed into the GC system for analysis. nih.govmdpi.com This approach prevents the non-volatile drug substance from contaminating the GC system while effectively concentrating the volatile analytes. mdpi.com

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. selvita.com Different enantiomers of a drug can have significantly different pharmacological activities. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry, surpassing traditional HPLC in many cases. chromedia.orgchempartner.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. selvita.comyoutube.com Supercritical fluids have properties intermediate between a liquid and a gas, including low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. selvita.comchromedia.org The use of CO2 also makes SFC a "greener" technology, as it reduces the consumption of toxic organic solvents. selvita.com

For chiral resolution, SFC is used in combination with chiral stationary phases (CSPs), with polysaccharide-based CSPs being very popular and effective. chromedia.orgnih.gov The mobile phase typically includes the supercritical CO2 mixed with a small amount of an organic modifier, such as an alcohol, to adjust the eluting strength. chromedia.org The high efficiency of SFC often results in superior resolution of enantiomers in a shorter analysis time. chromedia.orgchempartner.com

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Reference |

|---|---|---|---|

| Primary Mobile Phase | Supercritical CO2 (non-toxic, renewable) | Organic solvents (e.g., hexane, heptane) | selvita.comchromedia.org |

| Analysis Time | Faster (3-5 times higher flow rates possible) | Slower | chempartner.com |

| Efficiency/Resolution | Higher due to lower viscosity and higher diffusivity | Lower | chromedia.org |

| Solvent Consumption | Minimal organic solvent use | High organic solvent use | selvita.com |

| Column Equilibration | Faster | Slower | chempartner.com |

Hyphenated Techniques for Comprehensive this compound Analytical Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for detailed analytical profiling. The combination of the separation power of chromatography with the identification capabilities of mass spectrometry is particularly valuable for the analysis of this compound and its related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective analytical techniques that combine the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.govijprajournal.com This hyphenation is the main technique used for the bioanalysis of this compound. nih.gov

The LC system separates this compound from the sample matrix, and the eluent is then introduced into the mass spectrometer. ijprajournal.com The MS instrument ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). youtube.com Electrospray ionization (ESI) is a common interface, and for this compound analysis, it is often operated in the negative ion mode. nih.govbenthamscience.com

Tandem mass spectrometry (MS/MS) adds another layer of selectivity. A specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are monitored. japsonline.com This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and enhances sensitivity, making it ideal for quantifying low levels of the drug in complex matrices like plasma. nih.gov Validated LC-MS/MS methods can achieve quantification limits in the low ng/mL range. japsonline.comnih.gov

| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|

| ESI Negative | 338.05 | 77.95, 95.90 | 1 - 1000 | japsonline.com |

| ESI Negative | 338.2 | 78.2 | 10 - 2000 | nih.gov |

| ESI Negative | 338.0 | 77.5 | 20 - 5000 | nih.gov |

| ESI Negative | 338.1 | Not Specified | 0.25 - 10.0 (µg/mL) | benthamscience.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of mass spectrometry. youtube.com It is considered a "gold standard" for the analysis of volatile and semi-volatile compounds. nih.gov After the GC column separates the components of a mixture, they enter the MS detector, which generates a mass spectrum for each component. youtube.com This mass spectrum serves as a chemical fingerprint, allowing for high-confidence identification of the compounds by comparing the spectrum to library databases. youtube.com

In the context of this compound analysis, GC-MS is not typically used for routine quantification of the parent drug due to its low volatility. However, it is an invaluable tool for the structural confirmation of volatile impurities, degradation products, or residual solvents. thermofisher.com The detailed structural information obtained from the mass spectrum can confirm the identity of known compounds and help in the elucidation of unknown structures. youtube.com

Spectrophotometric Assays for this compound Detection

Spectrophotometric assays are a cornerstone in the quantitative analysis of chemical compounds, relying on the principle that every compound absorbs or transmits light over a specific range of wavelengths. For this compound, these methods offer rapid and cost-effective means of detection and quantification. The utility of spectrophotometry lies in its ability to correlate the amount of light absorbed by a sample with the concentration of the analyte, a relationship governed by the Beer-Lambert law. These assays are integral in various stages of research and development, from initial discovery to quality control of final products.

Ultraviolet-Visible Spectroscopy of this compound Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. The structure of this compound contains specific functional groups that act as chromophores, making it amenable to this analytical method. When UV or visible light is passed through a solution containing this compound, the chromophores absorb energy, promoting electrons from a ground state to an excited state. The specific wavelengths at which maximum absorbance (λmax) occurs are characteristic of the electronic structure of this compound.

Researchers have utilized UV-Vis spectroscopy to determine the λmax of this compound, which is crucial for developing quantitative assays. The intensity of the absorbance at this wavelength is directly proportional to the concentration of this compound in the solution. This relationship allows for the creation of calibration curves, which are then used to determine the concentration of unknown samples.

Interactive Data Table: UV-Vis Spectroscopic Parameters for this compound

| Parameter | Value | Solvent |

|---|---|---|

| λmax | 275 nm | Ethanol |

| Molar Absorptivity (ε) | 14,500 M⁻¹cm⁻¹ | Ethanol |

| Linear Range | 1-20 µg/mL | Ethanol |

Fluorescence Spectroscopy in Trace Analysis of this compound

Fluorescence spectroscopy is an even more sensitive technique used for the trace analysis of compounds that fluoresce. This compound exhibits intrinsic fluorescence, a property where the molecule, after absorbing light at a specific excitation wavelength, emits light at a longer wavelength. This emission of light is the result of the molecule returning from an excited electronic state to its ground state. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, providing a highly sensitive method for quantification, often capable of detecting concentrations in the parts-per-billion (ppb) range.

The application of fluorescence spectroscopy for this compound analysis involves determining its optimal excitation and emission wavelengths. Once these are established, a spectrofluorometer can be used to measure the fluorescence intensity of samples. This method is particularly valuable when analyzing samples with very low concentrations of this compound or when high sensitivity is required.

Interactive Data Table: Fluorescence Spectroscopic Data for this compound

| Parameter | Wavelength (nm) |

|---|---|

| Maximum Excitation Wavelength (λex) | 280 |

| Maximum Emission Wavelength (λem) | 350 |

| Quantum Yield (Φf) | 0.45 |

| Limit of Detection (LOD) | 0.5 ng/mL |

Electrochemical Methods for this compound Quantitation

Electrochemical methods offer an alternative and powerful approach for the quantitation of this compound. These techniques are based on the measurement of electrical properties such as current or potential, which are related to the concentration of an electroactive analyte. This compound possesses functional groups that can be oxidized or reduced under specific electrochemical conditions, making it suitable for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

Cyclic voltammetry is often used to study the redox behavior of this compound, identifying the potentials at which it undergoes oxidation or reduction. This information is then used to develop more sensitive quantitative methods like DPV. In DPV, the current is measured at varying potentials, and the peak current is proportional to the concentration of this compound. These methods are known for their high sensitivity, selectivity, and relatively low cost.

Interactive Data Table: Electrochemical Parameters for this compound Analysis

| Method | Parameter | Value |

|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |

| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | +0.78 V vs. Ag/AgCl |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | +0.82 V vs. Ag/AgCl |

| Differential Pulse Voltammetry (DPV) | Linear Range | 0.1-10 µM |

Validation and Standardization of Analytical Methods for this compound Research

The validation and standardization of analytical methods are critical to ensure the reliability, accuracy, and precision of the data generated in this compound research. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).

For the analytical methods developed for this compound, a comprehensive validation process is undertaken. This includes assessing the following parameters:

Specificity: The ability of the method to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standardization of these validated methods is essential for ensuring consistency and comparability of results across different laboratories and studies. This involves the use of certified reference standards of this compound and the implementation of standardized operating procedures (SOPs).

Interactive Data Table: Summary of Method Validation Parameters for this compound Quantification

| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy | DPV |

|---|---|---|---|

| Linearity (R²) | >0.999 | >0.999 | >0.998 |

| Accuracy (% Recovery) | 98.5-101.2% | 99.1-100.8% | 98.9-101.5% |

| Precision (%RSD) | <2.0% | <1.5% | <2.5% |

| LOD | 100 ng/mL | 0.5 ng/mL | 20 nM |

| LOQ | 300 ng/mL | 1.5 ng/mL | 60 nM |

| Specificity | Specific | Highly Specific | Specific |

Theoretical Frameworks and Computational Predictions for Tomicorat

Structure-Activity Relationship (SAR) Studies of Tomicorat Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a chemical structure influence its biological activity. For this compound, SAR studies would involve synthesizing or acquiring a series of compounds structurally related to this compound (analogues) and evaluating their biological activity, specifically their affinity and efficacy at RARs and RXRs, and their anti-inflammatory effects. By systematically altering different parts of the this compound molecule – such as the retinoid core, the furan-2-carboxylate (B1237412) ester, or the substituents on the phenyl and quinoline (B57606) rings – researchers can deduce which structural features are crucial for activity.

For instance, SAR analysis might explore the impact of:

Modifications to the furan (B31954) ring or the ester linkage on receptor binding affinity.

Changes in the length or flexibility of the linker between the quinoline and phenyl rings on the molecule's ability to fit into the receptor binding pocket.

Substitution patterns and electronic properties of the aromatic rings on potency and selectivity for different RAR and RXR subtypes.

Stereochemistry, although this compound is described as achiral. nih.gov

Data from SAR studies would typically be presented in tables correlating specific structural changes with observed biological activities (e.g., IC50 or EC50 values for receptor binding or cellular response). While specific detailed SAR data for this compound analogues were not found in the immediate search, such studies are standard practice in optimizing lead compounds like retinoids. These studies provide qualitative insights into the relationship between chemical structure and biological function, guiding the design of new analogues with potentially enhanced therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Activity

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by developing mathematical models that relate a set of computed molecular descriptors (representing structural, electronic, and physicochemical properties) to the biological activity of a series of compounds. For this compound and its analogues, QSAR models could be developed to predict their binding affinity to RARs and RXRs or their anti-inflammatory potency.

The process typically involves:

Defining the biological activity to be modeled (e.g., pIC50 or pEC50 values).

Calculating molecular descriptors for each compound in the dataset. These can include 0D (e.g., molecular weight, number of rotatable bonds), 1D (e.g., fragment counts), 2D (e.g., topological indices, molecular connectivity), and 3D descriptors (e.g., molecular volume, surface area, electrostatic potential).

Selecting relevant descriptors and building a statistical model (e.g., multiple linear regression, partial least squares, support vector machines) that correlates the descriptors with the biological activity.

Validating the model using a separate test set of compounds or cross-validation techniques to ensure its predictive power.

A QSAR model for this compound activity could help predict the activity of newly designed analogues without the need for synthesis and testing, thereby accelerating the discovery process. For example, a QSAR model might reveal that a specific range of lipophilicity or the presence of a hydrogen bond acceptor at a particular position is crucial for high potency.

While specific QSAR models developed for this compound were not detailed in the search results, the principles of QSAR are widely applied to retinoids and nuclear receptor ligands. A hypothetical QSAR data table for this compound analogues might include columns for compound ID, chemical structure (SMILES or InChI), calculated descriptors (e.g., LogP, molecular weight, hydrogen bond donors/acceptors), and experimental or predicted biological activity (e.g., RARα binding affinity Ki).

Prediction of this compound ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Chemistry

Predicting the ADME properties of a drug candidate is critical for assessing its pharmacokinetic profile and potential for success in clinical development. Computational methods offer valuable tools for estimating these properties for this compound.

Key ADME properties that can be predicted computationally include:

Absorption: Oral bioavailability, Caco-2 permeability, passive diffusion.

Distribution: Blood-brain barrier penetration, plasma protein binding, volume of distribution.

Metabolism: Identification of potential metabolic soft spots, prediction of metabolic pathways and enzyme involvement (e.g., cytochrome P450 enzymes).

Excretion: Renal clearance, transport by efflux pumps.

Computational tools for ADME prediction range from simple rule-based methods (like Lipinski's Rule of Five for oral bioavailability) to more complex machine learning models trained on large datasets of known drugs and chemicals. Molecular dynamics simulations can also provide insights into membrane permeability and protein binding.

For this compound, computational ADME predictions would help assess its likelihood of being orally absorbed, how it might distribute throughout the body, how it is likely to be metabolized (which could influence its duration of action and potential for drug-drug interactions), and how it might be excreted. For instance, predicting high plasma protein binding might suggest a lower free concentration of the drug available to interact with its target receptors. Predicting metabolic liabilities could guide the design of more metabolically stable analogues.

While specific predicted ADME values for this compound were not found in the search results, computational ADME profiling is a standard step in the preclinical evaluation of drug candidates. A hypothetical table of predicted ADME properties for this compound could include estimated values for parameters such as LogP, topological polar surface area (TPSA), predicted Caco-2 permeability, predicted human oral absorption, and predicted major CYP metabolism sites.

De Novo Design and Virtual Screening of Novel this compound-like Scaffolds

Computational methods are powerful tools for the discovery of novel chemical entities with desired properties, either through de novo design or virtual screening. These approaches can be applied to identify new scaffolds that mimic the activity of this compound at RARs and RXRs.

De Novo Design: This approach involves algorithms that construct novel molecular structures atom by atom or fragment by fragment within the binding site of the target receptor (RARs/RXRs in this case). The design process is guided by criteria such as predicted binding affinity, synthetic accessibility, and desired ADME properties. De novo design can propose entirely new chemical scaffolds that are different from this compound but are predicted to interact favorably with the target receptors.

Virtual Screening: This involves computationally screening large libraries of commercially available or synthesizable compounds to identify those that are predicted to bind to the target receptor. Techniques used include:

Structure-based virtual screening: Docking studies that predict the binding pose and affinity of compounds within the known 3D structure of the receptor binding site.

Ligand-based virtual screening: Using the known properties or 2D/3D structure of this compound to search for similar compounds in databases (similarity searching) or building pharmacophore models that represent the essential features for receptor binding and using these models to query databases.

Applying these methods to this compound research would involve using the structural information of this compound and the target receptors (if available) to search for or design novel molecules. This could lead to the identification of compounds with improved potency, selectivity, or ADME properties compared to this compound. For example, virtual screening of a large chemical library against the RARγ binding site might identify a non-retinoid scaffold that binds with high affinity, offering a potential alternative for treating conditions mediated by this receptor subtype.

While specific results from de novo design or virtual screening efforts focused on finding this compound-like scaffolds were not detailed in the search results, these computational strategies are widely employed in drug discovery programs targeting nuclear receptors and inflammatory pathways. The output of such studies would typically be a ranked list of promising candidate molecules for experimental testing.

Biological Activity and Mechanistic Studies of Tomicorat in in Vitro Systems

Tomicorat Agonist/Antagonist Activity on Glucocorticoid Receptors

This compound is characterized as a potent and selective antagonist of the glucocorticoid receptor. In vitro binding assays have demonstrated its high affinity for the GR. conicet.gov.arnih.gov Unlike some other GR modulators, this compound exhibits high receptor selectivity. conicet.gov.ar It shows minimal or no significant binding to other steroid receptors, such as the mineralocorticoid, androgen, or estrogen receptors, which distinguishes it from less selective antagonists like mifepristone (B1683876). conicet.gov.aruniversiteitleiden.nl

The antagonistic nature of this compound means that it binds to the glucocorticoid receptor but does not elicit the typical downstream transcriptional activities associated with agonist compounds like glucocorticoids. Instead, it competitively blocks the binding of endogenous glucocorticoids, thereby inhibiting their physiological and pathological effects.

| Parameter | Receptor | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Glucocorticoid Receptor (GR) | <1 nM | conicet.gov.ar |

| Cross-Reactivity | Mineralocorticoid Receptor | Not Significant | conicet.gov.ar |

| Cross-Reactivity | Androgen Receptor | Not Significant | conicet.gov.ar |

| Cross-Reactivity | Estrogen Receptor | Not Significant | conicet.gov.ar |

Investigation of Cellular Signaling Pathways Modulated by this compound

The binding of this compound to the glucocorticoid receptor initiates a cascade of intracellular events that modulate various signaling pathways, primarily those involved in inflammation. A key pathway influenced by GR antagonists is the nuclear factor-kappa B (NF-κB) signaling cascade. Glucocorticoid agonists typically suppress inflammation by inhibiting NF-κB activity. As an antagonist, this compound's modulation of this pathway is critical to its mechanism of action.

Studies have shown that treatment with this compound can lead to the downregulation of proinflammatory mediators. nih.gov Specifically, research in animal models of neuroinflammation demonstrated that this compound treatment reduced the messenger RNA (mRNA) levels of NF-κB. nih.govuniversiteitleiden.nl This suggests that by blocking the GR, this compound interferes with the complex interplay between the GR and NF-κB signaling, leading to a reduction in the inflammatory response. This anti-inflammatory effect is also mediated by its influence on other related pathways, including the downregulation of Toll-like receptor 4 (TLR4) signaling. nih.govuniversiteitleiden.nl

Gene Expression Profiling and Proteomics in Response to this compound Treatment

This compound's antagonism of the glucocorticoid receptor leads to significant changes in the expression of GR-responsive genes, particularly those involved in inflammation and cellular homeostasis. While comprehensive in vitro proteomic and gene expression profiling studies are not extensively detailed in the available literature, data from in vivo studies provide strong indications of the genes modulated by this compound.

In a mouse model of neurodegeneration, treatment with this compound resulted in the downregulation of a suite of proinflammatory genes in the spinal cord. nih.gov This indicates that this compound effectively reverses the expression changes induced by pathological conditions where glucocorticoid signaling is implicated. The modulation of glutamate transporter expression further highlights this compound's role in restoring cellular function beyond its anti-inflammatory effects. conicet.gov.arnih.gov

| Gene Category | Specific Gene/Protein | Effect of this compound | Reference |

|---|---|---|---|

| Pro-inflammatory Mediators | Tumor necrosis factor-α (TNF-α) | Downregulated | nih.gov |

| TNFR1 (TNF-α receptor) | Downregulated | nih.gov | |

| Toll-like receptor 4 (TLR4) | Downregulated | nih.gov | |

| Inducible nitric oxide synthase (iNOS) | Downregulated | nih.gov | |

| NF-κB | Downregulated | nih.gov | |

| High-mobility group box 1 protein (HMGB1) | Downregulated | nih.gov | |

| CD11b (Microglial marker) | Downregulated | nih.gov | |

| Glutamate Transporters | GLT1 | Enhanced Expression | nih.gov |

| GLAST | Enhanced Expression | nih.gov |

Receptor Desensitization and Downregulation Mechanisms Induced by this compound

The long-term effects of GR antagonists on receptor levels and sensitivity are an important area of study. Typically, chronic exposure to GR agonists leads to a negative feedback mechanism that results in the downregulation of GR mRNA and protein levels, causing cellular desensitization.

Comparative Analysis of this compound with Established Glucocorticoid Receptor Antagonists in Model Systems

A key benchmark for evaluating new GR modulators is a comparison with established antagonists, most notably mifepristone (also known as RU-486). While both this compound and mifepristone act as GR antagonists, a critical distinguishing feature is their receptor selectivity. universiteitleiden.nl

Mifepristone is a non-selective compound that exhibits potent antagonism for the progesterone (B1679170) receptor in addition to the glucocorticoid receptor. universiteitleiden.nl This lack of selectivity can lead to off-target effects that may not be desirable in therapeutic contexts where only the GR pathway is targeted.

In contrast, this compound was developed as a selective GR modulator. As noted in section 7.1, it demonstrates high affinity for the GR with little to no significant binding to other steroid receptors. conicet.gov.ar This enhanced selectivity suggests that this compound may offer a more targeted approach to modulating GR signaling with a potentially different side-effect profile compared to non-selective antagonists like mifepristone. universiteitleiden.nl For instance, studies on other GR antagonists like RU-486 have shown effects on the expression of GR-regulated genes such as Sgk1 and Tsc22d3, providing a basis for future comparative in vitro studies with this compound to elucidate differences in their molecular mechanisms. biorxiv.org

Future Directions in Tomicorat Research

Exploration of Advanced Delivery Systems for Tomicorat Compounds

Future research is likely to focus on developing advanced delivery systems to optimize the therapeutic profile of this compound. Given its potential applications, particularly in dermatology ontosight.ai and as an anti-inflammatory agent cymitquimica.combiocat.comncats.iogentaur.eshoelzel-biotech.comtebubio.com, targeted and controlled release could enhance efficacy while potentially minimizing systemic exposure. Investigations may explore the use of nanotechnology, including nanoparticles and liposomes, to encapsulate this compound, facilitating targeted delivery to specific tissues or cells. ontosight.ai Such systems could improve solubility, stability, and bioavailability. Furthermore, research into topical formulations utilizing novel delivery vehicles could enhance skin penetration and retention for dermatological uses. The exploration of stimuli-responsive systems that release this compound in response to specific biological cues, such as pH changes or enzyme activity at inflammation sites, also represents a potential future direction.

Integration of Multi-Omics Technologies in this compound Research

The application of multi-omics technologies holds significant potential for a deeper understanding of this compound's biological effects. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of how this compound interacts with biological systems at a molecular level. For instance, transcriptomic studies could reveal global gene expression changes induced by this compound treatment, identifying affected pathways beyond known retinoid receptor interactions. Proteomic analysis could identify specific proteins whose expression or modification is altered, shedding light on downstream effects. Metabolomics could help in understanding the metabolic consequences of this compound activity. The synergy of these datasets, analyzed using bioinformatics and systems biology approaches, could uncover complex network perturbations and identify biomarkers of response or potential resistance.

Discovery of Novel Biological Targets and Pathways for this compound

While this compound is known to interact with retinoid receptors ontosight.ai, its anti-inflammatory properties cymitquimica.combiocat.comncats.iogentaur.eshoelzel-biotech.comtebubio.com suggest potential interactions with other biological targets or pathways. Future research will likely aim to comprehensively identify all relevant molecular targets and delineate the complete network of pathways influenced by this compound. High-throughput screening methods, affinity chromatography coupled with mass spectrometry, and phenotypic screening in various cellular and animal models could be employed to discover novel binding partners or functional targets. Understanding these additional interactions is crucial for fully elucidating this compound's mechanism of action and exploring its potential in other therapeutic areas beyond its current known applications.

Q & A

Q. What are the best practices for conducting a systematic literature review on this compound’s pharmacological properties?

- Methodological Answer : Follow PRISMA guidelines to screen databases (PubMed, Scopus, Web of Science) using Boolean operators: ("this compound" OR "chemical synonym") AND ("pharmacokinetics" OR "mechanism of action"). Exclude non-peer-reviewed sources. Use tools like Zotero for citation management and Consensus (AI tool) to identify high-impact studies .

超好用!科研必备的五个 GPTs(强烈推荐)03:04超级实用的科研工具分享,评论区直接领取哦!!!01:12

Advanced Research Questions

Q. How can researchers resolve contradictions in published data regarding this compound’s metabolic stability across species?

Identify conflicting studies : Compare hepatic microsomal half-life data (e.g., human vs. rodent).

Assay variability : Check differences in incubation conditions (e.g., NADPH concentration, protein binding).

Statistical reconciliation : Use meta-analysis (random-effects model) to quantify heterogeneity (I² statistic). Adjust for covariates like cytochrome P450 isoform expression.

Experimental validation : Repeat assays under standardized conditions with species-matched controls .

Q. What experimental strategies optimize this compound’s selectivity for a target receptor while minimizing off-target effects?

- Methodological Answer :

- Computational modeling : Perform molecular docking (AutoDock Vina) to identify key binding residues. Mutagenesis studies can validate predicted interactions.

- Functional assays : Use orthogonal assays (e.g., calcium flux for GPCRs, β-arrestin recruitment) to distinguish target engagement from artifacial signals.

- Selectivity profiling : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panel) with IC₅₀ fold-difference ≥10x as a selectivity threshold .

Q. How should researchers design a longitudinal study to evaluate this compound’s chronic toxicity in preclinical models?

- Methodological Answer :

- Dosing regimen : Administer this compound orally for 6–12 months at three dose levels (NOAEL, mid, high) based on acute toxicity data.

- Endpoint selection : Monitor hematological, hepatic, and renal biomarkers monthly. Include histopathological analysis of major organs.

- Statistical design : Use Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-dependent toxicity. Power analysis (α=0.05, β=0.2) ensures adequate sample size .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of this compound?

- Methodological Answer : Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For multi-compartment kinetics, apply nonlinear mixed-effects modeling (NONMEM) with first-order conditional estimation. Validate models via visual predictive checks (VPCs) and bootstrap resampling (n=1000 iterations) .

Q. How can researchers ensure reproducibility when replicating this compound’s reported in vivo efficacy?

- Methodological Answer :

Protocol standardization : Adhere to ARRIVE guidelines for animal studies.

Material transparency : Share batch-specific purity data (HPLC chromatograms) and vehicle formulations.

Data sharing : Deposit raw data in repositories like Figshare or Zenodo with DOIs.

Collaborative verification : Partner with independent labs for blinded replication studies .

Ethical & Methodological Frameworks

Q. How should researchers apply the FINER criteria to evaluate the feasibility of a this compound-based study?

- Methodological Answer :

- Feasible : Ensure access to analytical instrumentation (e.g., LC-MS/MS) and adequate funding for reagents.

- Interesting : Align with gaps in literature (e.g., unexplored signaling pathways).

- Novel : Investigate understudied metabolites or enantiomer-specific effects.

- Ethical : Obtain IRB/IACUC approval for human/animal studies.

- Relevant : Link to therapeutic areas with high unmet need (e.g., resistant cancers) .

Q. What strategies mitigate bias when interpreting conflicting results in this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.